molecular formula C16H16N6O B2427592 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide CAS No. 1396715-14-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide

Cat. No.: B2427592
CAS No.: 1396715-14-2
M. Wt: 308.345
InChI Key: BILZPMJXYDOLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring and a pyridazine ring, which are known for their significant biological activities

Preparation Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a nitrile.

    Coupling Reactions: The pyrrole and pyridazine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired heterocyclic structure.

    Functionalization: The final step involves the functionalization of the heterocyclic core with the isonicotinamide moiety, typically through an amide coupling reaction using reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their effects on biological systems.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide can be compared with other similar compounds, such as:

    Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

    Pyridazinone Derivatives: These compounds have a pyridazine ring and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of the pyrrole and pyridazine rings, which may confer distinct biological activities and applications.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-5-7-17-8-6-13)19-10-9-18-14-3-4-15(21-20-14)22-11-1-2-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZPMJXYDOLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.